(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol 3,4-DMMC (hydrochloride) is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines. It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food. This metabolite of 3,4-DMMC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 4865-61-6
VCID: VC0164055
InChI: InChI=1S/C12H19NO/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4/h5-7,10,12-14H,1-4H3/t10-,12-/m0/s1
SMILES: CC1=C(C=C(C=C1)C(C(C)NC)O)C
Molecular Formula: C12H19NO
Molecular Weight: 229.8

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol

CAS No.: 4865-61-6

Cat. No.: VC0164055

Molecular Formula: C12H19NO

Molecular Weight: 229.8

* For research use only. Not for human or veterinary use.

(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol - 4865-61-6

Specification

Description 3,4-DMMC (hydrochloride) is a potential designer drug with combined features of amphetamines, cathinones, and phenethylamines. It is structurally related to 4-methylmethcathinone, a psychoactive compound that has been identified in products sold as bath salts and plant food. This metabolite of 3,4-DMMC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for research and forensic applications.
CAS No. 4865-61-6
Molecular Formula C12H19NO
Molecular Weight 229.8
IUPAC Name (1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol
Standard InChI InChI=1S/C12H19NO/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4/h5-7,10,12-14H,1-4H3/t10-,12-/m0/s1
Standard InChI Key AZUNPXPNKMYKDF-JQWIXIFHSA-N
SMILES CC1=C(C=C(C=C1)C(C(C)NC)O)C

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